

An In-depth Technical Guide to 6-Methoxy-2-benzoxazolinone (MBOA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-3-nitrophenol

Cat. No.: B183055

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A Note on Chemical Identification: This guide focuses on the properties and structure of 6-Methoxy-2-benzoxazolinone (CAS Number: 532-91-2), also known as Coixol or 6-MBOA. The initially provided CAS number, 603-84-9, corresponds to **2-Chloro-3-nitrophenol**, a different chemical entity. Given the extensive biological and pharmacological research associated with 6-Methoxy-2-benzoxazolinone, this document has been developed to provide a comprehensive resource on this compound for researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-2-benzoxazolinone (MBOA) is a naturally occurring benzoxazolinone found in a variety of plants, particularly in the grass family (Gramineae), including corn (*Zea mays*) and wheat.^{[1][2]} It is a secondary metabolite formed from the breakdown of its precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA).^{[2][3]} MBOA has garnered significant scientific interest due to its diverse biological activities, including its effects on the reproductive systems of animals, potential as an antioxidant, and antimicrobial properties.^{[4][5][6]} Its structural similarity to melatonin has led to investigations into its role as a neuroendocrine modulator.^{[7][8]} This guide provides a detailed overview of the chemical properties, structure, synthesis, and biological applications of MBOA, offering valuable insights for professionals in drug discovery and development.

Chemical Structure and Physicochemical Properties

MBOA is characterized by a bicyclic structure composed of a benzene ring fused to an oxazolinone ring, with a methoxy group substituted at the 6-position.^[1]

Chemical Structure Diagram

Caption: Chemical structure of 6-Methoxy-2-benzoxazolinone.

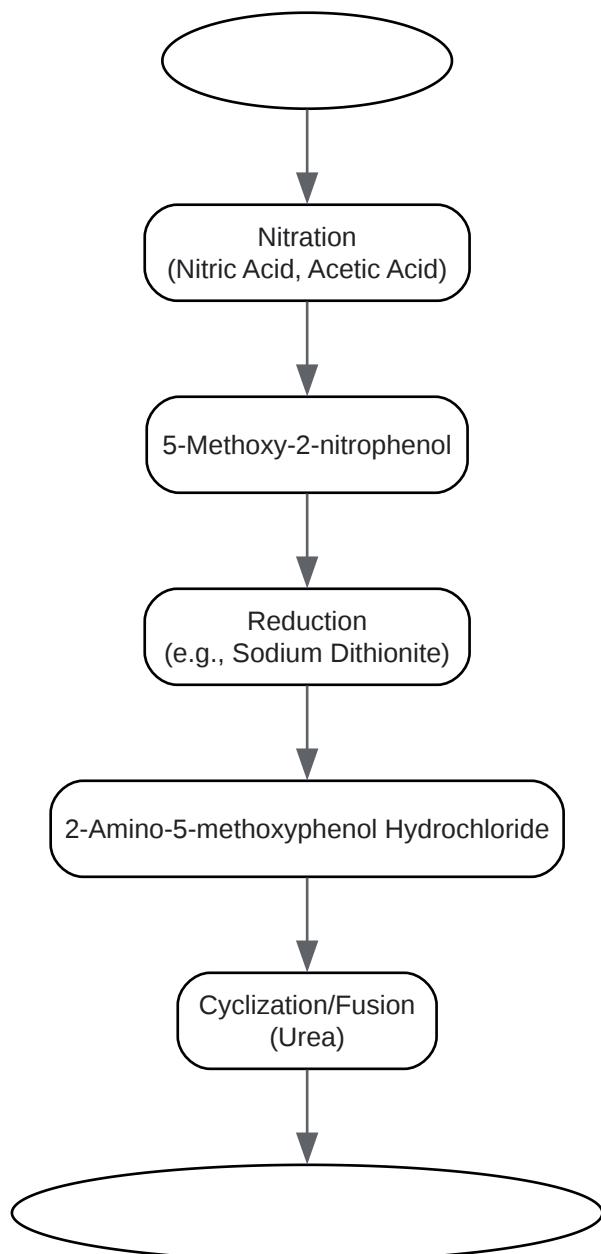
Physicochemical Data Summary

Property	Value	Source
CAS Number	532-91-2	[1] [4]
Molecular Formula	C ₈ H ₇ NO ₃	[4]
Molecular Weight	165.15 g/mol	[1]
Appearance	White to off-white crystalline powder	[4]
Melting Point	151-157 °C	[4]
IUPAC Name	6-methoxy-3H-1,3-benzoxazol-2-one	[1]
Synonyms	Coixol, 6-MBOA, 6-Methoxybenzoxazolinone	[1] [6]
InChI Key	MKMCJLMBVKHUMS-UHFFFAOYSA-N	[1]
SMILES	COc1=CC2=C(C=C1)NC(=O)O2	[1]

Synthesis of 6-Methoxy-2-benzoxazolinone

A common and improved laboratory synthesis of MBOA involves a multi-step process starting from 3-methoxyphenol.[\[3\]](#)[\[9\]](#)[\[10\]](#) The rationale for this pathway is the strategic introduction of functional groups that can be cyclized to form the desired benzoxazolinone ring.

Synthetic Workflow



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Caption: Synthetic pathway for 6-Methoxy-2-benzoxazolinone.

Detailed Synthesis Protocol

- Nitration of 3-Methoxyphenol: 3-Methoxyphenol is nitrated using a mixture of nitric acid and glacial acetic acid.^[3] This electrophilic aromatic substitution reaction introduces a nitro group ortho to the hydroxyl group, yielding 5-methoxy-2-nitrophenol. The hydroxyl group is a strong

activating group and directs the incoming nitro group to the ortho and para positions. The ortho position is favored in this case.

- Reduction of the Nitro Group: The nitro group of 5-methoxy-2-nitrophenol is then reduced to an amino group. This can be achieved using various reducing agents, such as sodium dithionite.^[3] The resulting product is 2-amino-5-methoxyphenol, which is often converted to its hydrochloride salt for stability and ease of handling.
- Cyclization with Urea: The final step involves the fusion of 2-amino-5-methoxyphenol hydrochloride with urea.^{[3][9][10]} This reaction forms the oxazolinone ring through a condensation reaction, yielding 6-methoxy-2-benzoxazolinone. An improved method utilizes 1,3-butanediol as a solvent for this condensation, leading to significantly higher yields.^[11]

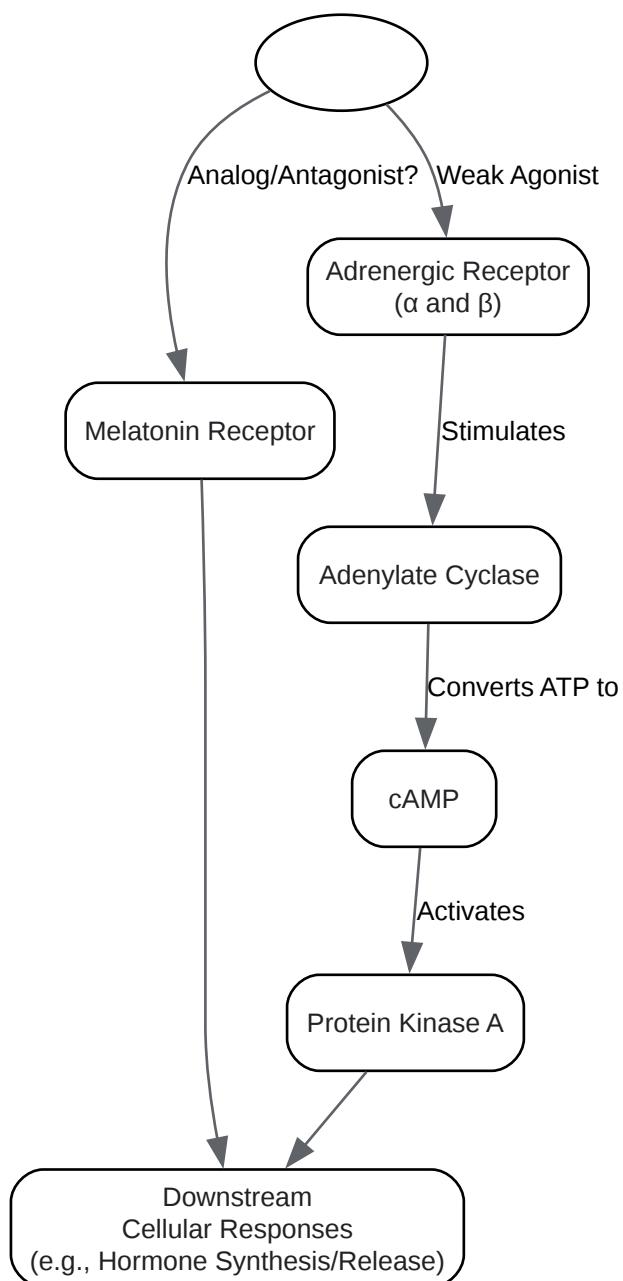
Biological Activity and Applications

MBOA exhibits a wide range of biological activities, making it a compound of interest in pharmacology and agricultural science.

Neuroendocrine and Reproductive Effects

MBOA is structurally similar to melatonin and has been shown to interact with the neuroendocrine system.^{[7][8]} It has been reported to have gonadotropic effects in various animals, influencing sexual maturation.^{[7][12]} Studies have shown that MBOA can act as a weak beta-adrenergic agonist and a melatonin analog, which may account for its stimulatory and inhibitory effects on sexual development.^[7] It can stimulate adenylate cyclase in vitro and displace ligands from both alpha- and beta-adrenoceptors at higher concentrations.^[8]

Proposed Signaling Interaction

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Caption: Potential signaling pathways of MBOA.

Antimicrobial and Allelopathic Properties

MBOA possesses antimicrobial and antifungal properties.^[1] In agriculture, it is studied for its allelopathic effects, where it can inhibit the growth of other plants and microorganisms.^[13] This makes it a compound of interest for developing natural herbicides and fungicides.^[14] For

instance, MBOA has been shown to affect the mycelial growth of pathogenic *Pythium* species. [13]

Anti-inflammatory and Metabolic Effects

Recent research has highlighted the anti-inflammatory potential of MBOA. It has been shown to suppress NF- κ B and MAPK pathways, as well as NLRP3 inflammasome activation in lipopolysaccharide-induced cells.[6] Additionally, MBOA has been found to amplify glucose-stimulated insulin secretion through a cAMP-mediated signaling pathway, suggesting potential applications in metabolic research.[6]

Experimental Protocols

In Vitro Adenylate Cyclase Activation Assay

This protocol is designed to assess the adrenergic agonist properties of MBOA by measuring its ability to stimulate adenylate cyclase activity.

- **Tissue Preparation:** Prepare particulate fractions from a target tissue (e.g., uterus, pineal gland) by homogenization in a suitable buffer (e.g., Tris-HCl with EDTA) and centrifugation to isolate the membrane fraction.
- **Assay Mixture:** Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., theophylline), and the tissue membrane preparation.
- **Incubation:** Add varying concentrations of MBOA (or a known adrenergic agonist as a positive control, like isoproterenol) to the assay mixture. Incubate at 37°C for a defined period (e.g., 10-15 minutes).
- **Termination:** Stop the reaction by heating or adding a stopping solution (e.g., containing EDTA).
- **cAMP Quantification:** Measure the amount of cyclic AMP (cAMP) produced using a commercially available ELISA or radioimmunoassay kit.
- **Data Analysis:** Plot the concentration of MBOA against the amount of cAMP produced to determine the dose-response relationship and calculate the EC₅₀. The rationale for this

assay is that adrenergic agonists bind to their receptors, which are coupled to G-proteins that activate adenylate cyclase, leading to the conversion of ATP to cAMP.

Antifungal Mycelial Growth Inhibition Assay

This protocol evaluates the antifungal activity of MBOA against a specific fungal pathogen.

- Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA) and amend it with different concentrations of MBOA dissolved in a solvent like DMSO. A control plate with only the solvent should also be prepared.
- Inoculation: Place a mycelial plug of the test fungus (e.g., *Pythium* spp.) in the center of the MBOA-amended and control Petri dishes.
- Incubation: Incubate the plates at the optimal growth temperature for the fungus.
- Measurement: Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.
- Data Analysis: Calculate the percentage of growth inhibition for each MBOA concentration compared to the control. This direct-inhibition assay provides a clear indication of the fungistatic or fungicidal properties of the compound.

Safety and Handling

MBOA should be handled with standard laboratory precautions. It is a combustible solid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Methoxy-2-benzoxazolinone (MBOA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b183055#cas-number-603-84-9-properties-and-structure>]

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